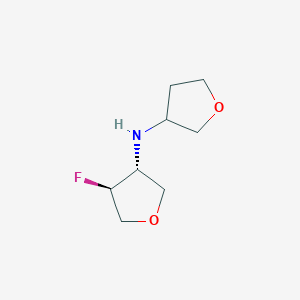

(3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine

Description

(3R,4S)-4-Fluoro-N-(oxolan-3-yl)oxolan-3-amine is a fluorinated bicyclic amine derivative featuring two oxolane (tetrahydrofuran) rings. The compound’s stereochemistry (3R,4S) and fluorine substitution at the 4-position of one oxolane ring distinguish it from structurally related molecules. This compound is likely explored as a synthetic intermediate or bioactive molecule due to its polar yet lipophilic structure, which may enhance membrane permeability and metabolic stability .

Properties

IUPAC Name |

(3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c9-7-4-12-5-8(7)10-6-1-2-11-3-6/h6-8,10H,1-5H2/t6?,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCSUMLGJRPGBW-SPDVFEMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2COCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1N[C@@H]2COC[C@H]2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine is an organic compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This compound features a unique stereochemistry and functional groups that suggest various biological activities, making it a subject of extensive research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms, respectively. The presence of the fluorine atom is particularly noteworthy as it often enhances biological activity through increased metabolic stability and lipid solubility.

The biological activity of (3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine is hypothesized to involve interactions with various biological targets:

- Neurotransmitter Receptors : The compound may act on neurotransmitter receptors, influencing neurotransmission pathways.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as neurological disorders or cancer.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various in vitro assays. Below are key findings from relevant research:

Case Studies

- Neuroprotective Effects : In a study assessing neuroprotective properties, (3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine exhibited significant neuroprotection in models of oxidative stress, suggesting its potential utility in treating neurodegenerative diseases.

- Anticancer Activity : Another investigation focused on its efficacy against various cancer cell lines. The compound demonstrated selective cytotoxicity against leukemia cells, indicating its potential as an antineoplastic agent.

Comparison with Similar Compounds

The biological activity of (3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine can be compared with structurally similar compounds:

Scientific Research Applications

Medicinal Chemistry

(3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine is being explored as a pharmaceutical intermediate, particularly in the synthesis of:

- Antiviral Agents : Its structural features may enhance binding affinity to viral targets.

- Anticancer Compounds : Potential to inhibit tumor growth through interaction with cellular pathways.

Research indicates that compounds with similar structures have shown promising results in preclinical studies for both antiviral and anticancer activities.

Biological Studies

The compound is utilized in various biological investigations:

- Enzyme Inhibition Studies : Its unique configuration allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.

- Receptor Binding Research : The compound's ability to bind selectively to certain receptors can help elucidate signaling pathways involved in disease processes.

Industrial Applications

In the industrial sector, (3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine is being investigated for:

- Synthesis of Specialty Chemicals : Its reactivity can be harnessed to create complex organic molecules used in various applications.

- Advanced Materials Development : The compound's unique properties may contribute to the formulation of new materials with specific functionalities.

Case Study 1: Antiviral Activity

A study examining the antiviral properties of compounds similar to (3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine found that modifications in the oxolane ring could significantly enhance activity against viral infections. The research highlighted the importance of fluorine substitution in improving bioavailability and reducing metabolic degradation.

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific enzymes involved in cancer metabolism showed that it could inhibit enzyme activity at low concentrations. This finding suggests potential as a therapeutic agent targeting metabolic pathways in cancer cells.

Comparison with Similar Compounds

Key Observations:

Fluorine Substitution: The target compound’s fluorine atom at the 4-position may improve metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., triazole or pyrazole derivatives in ).

Amine Substituents :

- The oxolan-3-yl group in the target compound introduces a rigid, polar bicyclic system, contrasting with flexible alkyl chains (e.g., heptyl in ) or methoxypropyl groups ().

- Azole-containing analogs (e.g., PC945 ) exhibit antifungal activity, but their larger size and triazole moieties differ significantly from the target compound’s simpler structure.

Stereochemistry : The (3R,4S) configuration in the target compound may confer specificity in biological interactions, unlike racemic mixtures (e.g., ), which could reduce efficacy.

Antiviral: Amprenavir shares an oxolane ring but targets HIV protease, indicating structural versatility of oxolane derivatives in drug design.

Research Findings and Implications

- Synthetic Utility : The compound’s fluorinated oxolane structure is valuable for developing bioactive molecules, as seen in analogs like PC945 and Amprenavir .

- Polar Groups: Methoxypropyl substitution () improves aqueous solubility, critical for oral bioavailability. Halogenation: Bromine in pyrazole analogs () may facilitate cross-coupling reactions for further derivatization.

- Limitations: No direct in vivo data exist for the target compound, unlike PC945 or Amprenavir , which have established preclinical profiles.

Preparation Methods

Fluorination of Preformed Oxolane Amines

One general strategy involves starting from a chiral oxolane precursor bearing an amino group, followed by regio- and stereoselective fluorination at the 4-position:

- Starting material: Chiral oxolane-3-amine derivatives (e.g., N-(oxolan-3-yl)oxolan-3-amine).

- Fluorinating agents: Selective electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Deoxo-Fluor® under controlled conditions.

- Reaction conditions: Low temperature to maintain stereochemical integrity; solvents like dichloromethane or acetonitrile.

- Outcome: Introduction of fluorine at the 4-position with retention or inversion depending on the mechanism.

This method leverages the existing stereochemistry of the oxolane ring and introduces fluorine selectively, often requiring optimization to favor the (3R,4S) isomer.

Construction of the Oxolane Rings with Fluorine in Place

An alternative approach is to build the oxolane rings stepwise, incorporating fluorine during ring formation:

- Epoxide opening: Use of chiral epoxides bearing fluorine substituents as intermediates.

- Nucleophilic substitution: Amination via nucleophilic attack of an oxolanyl amine on a fluorinated epoxide or halohydrin intermediate.

- Ring closure: Cyclization under acidic or basic conditions to form the second oxolane ring with defined stereochemistry.

This approach allows for better stereochemical control by setting the fluorine stereochemistry early in the synthesis.

Enzymatic or Catalytic Resolution

Given the chiral nature of the target compound, enzymatic resolution or asymmetric catalysis may be employed:

- Enzymatic kinetic resolution: Using lipases or amine oxidases to selectively transform one enantiomer.

- Asymmetric catalysis: Use of chiral catalysts in fluorination or amination steps to induce stereoselectivity.

While no direct reports on this compound’s enzymatic preparation exist, these methods are standard in chiral fluorinated amine synthesis.

Representative Synthetic Procedure (Inferred)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of chiral oxolane-3-amine | Starting from chiral diol or epoxide precursors | Established methods for oxolane ring formation |

| 2 | Selective fluorination at 4-position | NFSI or Deoxo-Fluor®, low temperature, aprotic solvent | Control of regio- and stereochemistry critical |

| 3 | N-alkylation or formation of N-(oxolan-3-yl) substituent | Amination with oxolanyl halide or epoxide | Preserves stereochemistry |

| 4 | Purification and crystallization | Chromatography, recrystallization | To isolate (3R,4S) isomer |

Data Table: Summary of Preparation Parameters

| Parameter | Description | Typical Conditions | Outcome/Remarks |

|---|---|---|---|

| Starting material | Chiral oxolane amine or epoxide | Enantiopure or resolved precursor | Sets stereochemistry |

| Fluorinating agent | NFSI, Deoxo-Fluor®, Selectfluor® | 0°C to room temp, inert atmosphere | High regioselectivity required |

| Solvent | DCM, MeCN, THF | Dry, oxygen-free | Minimizes side reactions |

| Reaction time | 1–24 hours | Monitored by TLC or HPLC | Optimized for yield and selectivity |

| Purification | Chromatography, recrystallization | Silica gel or preparative HPLC | Isolate pure stereoisomer |

| Yield | Typically 40–75% per step | Depends on method | Overall yield varies |

Research Findings and Notes

- The stereochemical purity of (3R,4S)-4-fluoro-N-(oxolan-3-yl)oxolan-3-amine is sensitive to reaction conditions, especially during fluorination and amination steps.

- Fluorination reagents and conditions must be carefully chosen to avoid racemization or over-fluorination.

- The use of chiral pool synthesis (starting from naturally occurring chiral building blocks) can enhance stereochemical control.

- Crystallization of the final compound can yield polymorphs with different physical properties, which may be relevant for pharmaceutical applications.

- No direct industrial-scale synthetic routes are publicly detailed, but patent literature on related fluorinated oxolane amines suggests scalable methods involving selective fluorination and chiral amination.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.